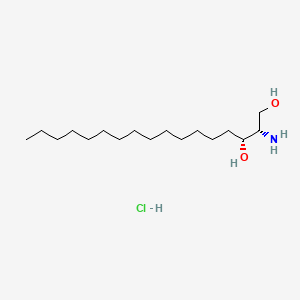
(2S,3R)-2-aminoheptadecane-1,3-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sphinganine (d17:0) (hydrochloride), also known as D-erythro-sphinganine, is a synthetic bioactive sphingolipid. It is a derivative of sphingosine and is involved in the sphingolipid biosynthesis pathway. Sphinganine acts as a precursor for ceramide and has the ability to inhibit the activity of protein kinase C. It is also known to block cholesterol transport in Niemann-Pick Type C disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphinganine (d17:0) is synthesized through the decarboxylating condensation of serine with palmitoyl-CoA, yielding a keto intermediate (2-oxosphinganine), which is then reduced by NADPH to form sphinganine . The reaction conditions typically involve the use of specific enzymes and cofactors to facilitate the conversion.
Industrial Production Methods
Industrial production of sphinganine (d17:0) involves large-scale synthesis using similar biochemical pathways. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Sphinganine (d17:0) undergoes various chemical reactions, including:
Oxidation: Sphinganine can be oxidized to form sphingosine.
Reduction: The keto intermediate (2-oxosphinganine) is reduced to form sphinganine.
Substitution: Sphinganine can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: NADPH is commonly used as a reducing agent in the biochemical synthesis of sphinganine.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Ceramide: Sphinganine acts as a precursor for ceramide, a key component in the sphingolipid biosynthesis pathway.
Sphingosine: Oxidation of sphinganine leads to the formation of sphingosine.
Scientific Research Applications
Sphinganine (d17:0) has a wide range of scientific research applications, including:
Mechanism of Action
Sphinganine (d17:0) exerts its effects by acting as a precursor for ceramide in the sphingolipid biosynthesis pathway. It inhibits the activity of protein kinase C, which plays a role in various cellular processes. The accumulation of sphinganine enables fumonisin B1 to stimulate apoptosis. Additionally, sphinganine has the ability to block cholesterol transport in Niemann-Pick Type C disease .
Comparison with Similar Compounds
Similar Compounds
Sphingosine: Similar to sphinganine but contains a double bond.
Ceramide: A product formed from sphinganine, involved in cell signaling and apoptosis.
Dihydroceramide: Formed from the acylation of sphinganine, a precursor to ceramide.
Uniqueness
Sphinganine (d17:0) is unique due to its lack of a double bond, distinguishing it from sphingosine. Its ability to inhibit protein kinase C and block cholesterol transport makes it a valuable compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C17H38ClNO2 |
|---|---|
Molecular Weight |
323.9 g/mol |
IUPAC Name |
(2S,3R)-2-aminoheptadecane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C17H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19;/h16-17,19-20H,2-15,18H2,1H3;1H/t16-,17+;/m0./s1 |
InChI Key |
GJGQRCHDXLYMRD-MCJVGQIASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(CO)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















